Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate
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Overview
Description
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate is an organic compound with the molecular formula C12H12F2O3. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate typically involves the esterification of 3-(4-(difluoromethoxy)phenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted phenyl acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)acrylate: Similar structure but lacks the difluoromethoxy group.
Methyl 3-(4-(difluoromethoxy)phenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(4-(trifluoromethoxy)phenyl)acrylate: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
Ethyl (E)-3-(4-(difluoromethoxy)phenyl)acrylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-16-11(15)8-5-9-3-6-10(7-4-9)17-12(13)14/h3-8,12H,2H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHRAGHXFNJFL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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